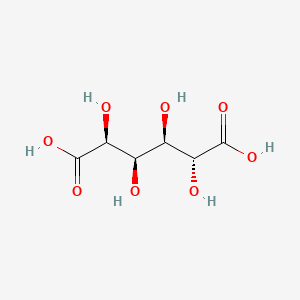
L-glucaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-glucaric acid is the L-enantiomer of glucaric acid. It is an enantiomer of a D-glucaric acid.
Scientific Research Applications
Biodegradable and Biocompatible Chemical Manufacturing
L-Glucaric acid (GlucA) holds significant potential in manufacturing biodegradable and biocompatible chemicals, especially in plastics, detergents, and drugs. A novel framework for cell-free enzymatic production of GlucA from glucose-1-phosphate shows promising productivity, overcoming limitations of cell-free biocatalysis, such as high enzyme costs and cofactor consumption (Petroll et al., 2019).
Production via Aerobic Oxidation of Glucose
GlucA can be efficiently produced via aerobic oxidation of glucose in water, using a commercial Pt/C catalyst. This process achieves a maximum glucaric acid yield of 74%, the highest reported to date. The catalyst remains stable and effective after multiple cycles, making it a sustainable production method (Lee et al., 2016).
Food and Medical Industry Applications
Glucaric acid, derived from glucose, is increasingly demanded in the food manufacturing sector. It also has therapeutic uses, such as hormone regulation, immune function enhancement, and cancer risk reduction. Current production methods mainly involve chemical oxidation, with research into microbial synthesis still in early stages (Qiu et al., 2015).
Sustainable Production from Biomass
Glucaric acid's application extends to food additives, corrosion inhibitors, deicing, detergents, and as a potential material for adipic acid production (key in nylon-66 manufacturing). Techno-economic analysis of glucaric acid production from corn stover biomass through glucose oxidation reveals the economic viability of this process. Heterogeneous catalytic oxidation with air and homogeneous glucose oxidation using nitric acid are two viable production routes, with the former showing a lower environmental impact (Thaore et al., 2020).
Improvement in Production Efficiency
Efforts to improve D-glucaric acid production have been made, for example, by increasing the stability and transport efficiency of myo-inositol oxygenase (MIOX) in E. coli. This resulted in significantly enhanced production levels of D-glucaric acid, demonstrating the potential for efficient biopolymer production and cancer treatment applications (Shiue & Prather, 2013).
Microbial Cell Factories for Glucaric Acid Biosynthesis
Model microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered for glucaric acid production. Recent efforts show that Pichia pastoris can also be engineered for high-value glucaric acid production, suggesting its potential for wider industrial applications (Kang & Gong, 2016).
properties
Product Name |
L-glucaric acid |
|---|---|
Molecular Formula |
C6H10O8 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m1/s1 |
InChI Key |
DSLZVSRJTYRBFB-AJSXGEPRSA-N |
Isomeric SMILES |
[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



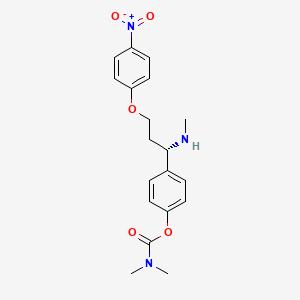
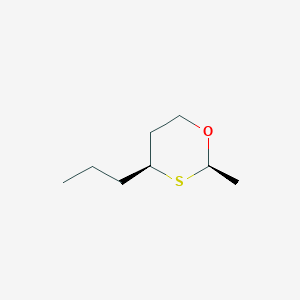
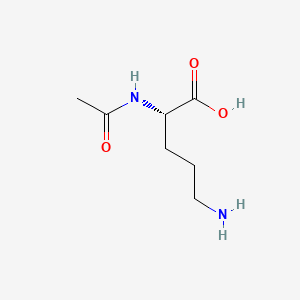
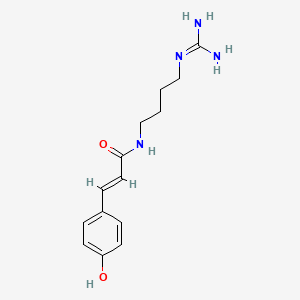
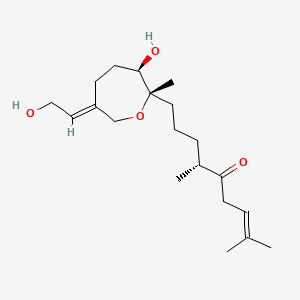
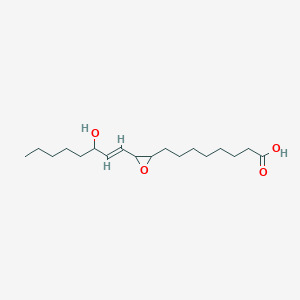





![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)

